molecular formula C18H22ClNO B1521110 4-(4-Benzylphenoxy)piperidine hydrochloride CAS No. 1185303-07-4

4-(4-Benzylphenoxy)piperidine hydrochloride

Cat. No.: B1521110
CAS No.: 1185303-07-4
M. Wt: 303.8 g/mol
InChI Key: CVQHMIUNANDHST-UHFFFAOYSA-N
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Description

“4-(4-Benzylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C18H21NO·HCl . It has a molecular weight of 303.83 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H21NO.ClH/c1-2-4-15(5-3-1)14-16-6-8-17(9-7-16)20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The compound has a molecular weight of 303.83 .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

4-(4-Benzylphenoxy)piperidine hydrochloride derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and found that certain substitutions led to a significant increase in anti-AChE activity. These compounds showed potential as antidementia agents due to their ability to increase acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990). Similarly, Sugimoto et al. (1992) expanded this research to include rigid analogues of these compounds, finding that 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride was one of the most potent inhibitors of AChE (Sugimoto et al., 1992).

σ-1 Receptor Ligands

Halogenated 4-(4-phenoxymethyl)piperidines have been synthesized as potential δ receptor ligands. Waterhouse et al. (1997) explored the affinity and selectivity of these compounds for σ-1 and σ-2 receptors. They found that some compounds showed high uptake and good retention of radioactivity in the brain and other organs known to possess σ receptors, indicating their potential as probes for in vivo tomographic studies of these receptors (Waterhouse et al., 1997).

Bioactivity Against K562 Cells

A novel compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, was synthesized and found to have cellular growth inhibition effects on K562 cells, indicating potential anti-leukemia bioactivity. This was determined through structural characterization and preliminary bioactivity tests (Wang et al., 2009).

NR1/2B NMDA Receptor Antagonist

Zhou et al. (1999) identified a compound, 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, as a potent and selective NR1/2B NMDA receptor antagonist. This compound showed potential for treating conditions associated with NMDA receptor overactivation, such as neurodegenerative diseases (Zhou et al., 1999).

Safety and Hazards

The compound is classified as an irritant . The safety information provided by Sigma-Aldrich includes the following hazard statements: H302 . The precautionary statements include P301 + P312 + P330 . It’s classified as Acute Tox. 4 Oral .

Properties

IUPAC Name

4-(4-benzylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-2-4-15(5-3-1)14-16-6-8-17(9-7-16)20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQHMIUNANDHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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